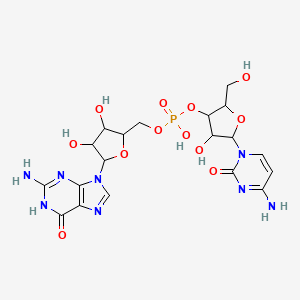

Cytidylyl-(3'->5')-guanosine

Description

Significance within Dinucleotide and Oligonucleotide Biochemistry

The significance of Cytidylyl-(3'->5')-guanosine in biochemistry is multifaceted, primarily revolving around its role in the formation of CpG sites within DNA. These sites are not randomly distributed throughout the genome; their frequency and modification state are critical for cellular function.

In vertebrate genomes, the CpG dinucleotide is markedly underrepresented, occurring at only about 20% of its expected frequency. portlandpress.com This scarcity is a consequence of the high mutation rate associated with the methylation of the cytosine base within the CpG context. wikipedia.orgportlandpress.com The majority of CpG sites in vertebrate DNA are methylated at the 5-position of the cytosine ring, forming 5-methylcytosine. portlandpress.com This methylated cytosine is prone to spontaneous deamination, converting it into thymine, a change that is often not efficiently repaired by the cell, leading to a C-to-T transition mutation over evolutionary time. wikipedia.org

The biochemical importance of Cytidylyl-(3'->5')-guanosine extends to the field of immunology. Unmethylated CpG motifs, which are common in bacterial and viral DNA but rare in vertebrates, are recognized by the innate immune system as a pathogen-associated molecular pattern (PAMP). umich.edu This recognition is mediated by Toll-like receptor 9 (TLR9), which is expressed in certain immune cells like B cells and plasmacytoid dendritic cells. umich.edu The binding of unmethylated CpG-containing DNA to TLR9 triggers a signaling cascade that results in a potent pro-inflammatory immune response. This discovery has led to the development of synthetic oligonucleotides containing CpG motifs for use as vaccine adjuvants and in immunotherapy. umich.edu

The structural and chemical properties of the Cytidylyl-(3'->5')-guanosine dinucleotide itself are also of interest. For instance, any chemical modification within the dinucleotide, such as altering the deoxyribose sugar or neutralizing the phosphate (B84403) charge, can abolish its recognition by TLR9. umich.edu This highlights the precise structural requirements for its biological activity.

| Feature | Significance in Biochemistry |

| Methylation Status | Methylated CpGs are associated with gene silencing, while unmethylated CpGs in CpG islands are linked to active gene transcription. wikipedia.orgportlandpress.com |

| Genomic Distribution | Underrepresented in the vertebrate genome due to high mutation rates of methylated cytosine, but concentrated in CpG islands at gene promoters. wikipedia.orgportlandpress.com |

| Immunological Recognition | Unmethylated CpG motifs are recognized by TLR9, triggering an innate immune response. umich.edu |

| Structural Integrity | The specific chemical structure of the CpG dinucleotide is crucial for its biological functions, particularly for recognition by TLR9. umich.edu |

Foundational Studies and Early Contributions to Understanding Cytidylyl-(3'->5')-Guanosine

The understanding of Cytidylyl-(3'->5')-guanosine has been built upon decades of foundational research in nucleic acid chemistry. The initial challenge was the chemical synthesis of dinucleotides, which was first achieved in the mid-20th century.

The first chemical synthesis of a dinucleotide, a dithymidinyl nucleotide, was reported by Michelson and Todd in 1955, which was accomplished using solution-phase chemistry in the 5' to 3' direction. biosearchtech.com In the late 1950s, H. Gobind Khorana and his colleagues developed the phosphodiester method, a significant advancement in oligonucleotide synthesis. biosearchtech.comopenaccessgovernment.org This method involved the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate a nucleoside 5'-monophosphate, allowing it to form a phosphodiester bond with another nucleoside. openaccessgovernment.orgnih.gov This approach was instrumental in synthesizing sequence-specific oligonucleotides and played a crucial role in deciphering the genetic code. openaccessgovernment.org

In the late 1960s, a new approach known as the phosphotriester method was introduced by Letsinger and Ogilvie. openaccessgovernment.org This method yielded an uncharged dinucleoside phosphate triester, which was easier to purify than the negatively charged products of the phosphodiester method. openaccessgovernment.org These early chemical synthesis methods laid the groundwork for the production of defined sequences of DNA, including those containing Cytidylyl-(3'->5')-guanosine, enabling detailed biochemical and biophysical studies.

The biological significance of the CpG dinucleotide began to be unraveled through studies on DNA methylation. Early research in the 1980s established that vertebrate genomes are predominantly methylated at CpG dinucleotides and that this methylation is associated with gene silencing. nih.gov It was also discovered that certain regions, the CpG islands, remained unmethylated, correlating with gene activity. nih.gov

A landmark discovery in the context of immunology came in 1995 when Krieg et al. demonstrated that the immunostimulatory effects of bacterial DNA were attributable to unmethylated CpG motifs. This finding spurred a new wave of research into the use of synthetic CpG-containing oligonucleotides as immune modulators.

Earlier, in 1967, a study by Liao and Lin had already pointed to the selective synthesis of ribonucleic acid rich in Cytidylyl-(3',5')-guanosine in prostatic nuclear chromatin under the influence of testosterone, hinting at its role in hormone-regulated gene expression. nih.gov

Enzymatic methods for the synthesis of oligonucleotides have also been developed. For instance, T7 RNA polymerase can be used to synthesize RNA transcripts, and the inclusion of a CpG dinucleotide can serve as an initiator for the transcription process. oup.com

| Year | Contribution | Key Researchers/Findings |

| 1955 | First chemical synthesis of a dinucleotide. | Michelson and Todd biosearchtech.com |

| Late 1950s | Development of the phosphodiester method for oligonucleotide synthesis. | H. Gobind Khorana biosearchtech.comopenaccessgovernment.org |

| 1967 | Observation of increased synthesis of RNA rich in Cytidylyl-(3',5')-guanosine in response to testosterone. | Liao and Lin nih.gov |

| Late 1960s | Introduction of the phosphotriester method for DNA synthesis. | Letsinger and Ogilvie openaccessgovernment.org |

| 1980s | Establishment of the link between CpG methylation and gene silencing, and the identification of unmethylated CpG islands. | Foundational studies in epigenetics nih.gov |

| 1995 | Identification of unmethylated CpG motifs in bacterial DNA as the source of its immunostimulatory activity. | Krieg et al. |

Properties

Molecular Formula |

C19H25N8O12P |

|---|---|

Molecular Weight |

588.4 g/mol |

IUPAC Name |

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)17-12(31)13(6(3-28)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32) |

InChI Key |

CTMZLDSMFCVUNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O |

Origin of Product |

United States |

Enzymatic Synthesis and Biogenesis of Cytidylyl 3 >5 Guanosine

Nucleotidyl Transferase-Mediated Formation Mechanisms

The principal enzyme responsible for the synthesis of Cytidylyl-(3'->5')-guanosine in mammalian cells is the nucleotidyl transferase cGAS. nih.govwikipedia.org cGAS is a cytosolic DNA sensor that, upon binding to double-stranded DNA (dsDNA), undergoes a significant conformational change, activating its enzymatic function. uni-muenchen.demdpi.com This activation is a key step in the innate immune response to the presence of foreign or misplaced self-DNA in the cytoplasm. wikipedia.orgnih.gov

The catalytic process begins with cGAS binding to dsDNA in a sequence-independent manner. mdpi.comnih.gov This interaction induces dimerization of cGAS molecules, forming a 2:2 complex with the DNA, which structurally rearranges the catalytic pocket. mdpi.comdovepress.com This rearrangement facilitates the binding of the substrates, adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), to the active site. oup.com The synthesis of cGAMP proceeds through a two-step reaction. First, cGAS catalyzes the formation of a 2'-5' phosphodiester bond between GMP and AMP, followed by the creation of a 3'-5' phosphodiester bond between AMP and GMP, resulting in the unique 2'3'-cGAMP isomer. nih.govnih.gov This specific isomer, containing both 2'–5' and 3'–5' phosphodiester linkages, is characteristic of the cGAMP produced by mammalian cGAS and is a potent activator of the STING (stimulator of interferon genes) protein. nih.govacs.org

The activation of cGAS and its catalytic activity are influenced by several factors. Divalent cations, particularly magnesium (Mg²⁺) and manganese (Mn²⁺), are essential for the enzymatic process. oup.com While Mg²⁺ is typically required for DNA binding and subsequent catalysis, Mn²⁺ has been shown to directly activate cGAS enzymatic activity even in the absence of DNA. oup.com The length of the dsDNA also plays a role, with longer DNA molecules generally being more effective at activating cGAS. mdpi.com

Enzymatic Methodologies for In Vitro Synthesis of Cytidylyl-(3'->5')-Guanosine

The growing interest in the therapeutic potential of cGAMP as a vaccine adjuvant and in cancer immunotherapy has driven the development of efficient in vitro synthesis methods. nih.govnih.gov While chemical synthesis is possible, it often suffers from low yields and the use of organic solvents. nih.govresearchgate.net Enzymatic synthesis offers a more sustainable and efficient alternative. nih.govresearchgate.net

One common approach involves the use of recombinantly expressed and purified cGAS enzyme. nih.gov In this method, the cGAS enzyme is incubated with its substrates, ATP and GTP, in the presence of an allosteric activator, typically dsDNA such as herring testes DNA (HT-DNA). nih.govresearchgate.net This reaction is usually conducted in a buffered solution containing essential divalent cations like MgCl₂. nih.gov This biocatalytic approach can achieve high conversion rates, with yields of 85–90% being reported. nih.govresearchgate.net

To further streamline the process and reduce costs, multi-enzyme cascade reactions have been developed. These one-pot synthesis methods can produce cGAMP from less expensive starting materials like adenosine and guanosine. rsc.orgmdpi.com For instance, a five-enzyme cascade has been successfully demonstrated to convert adenosine and guanosine into 2'3'-cGAMP in seven reaction steps, achieving a 57% conversion rate relative to the initial guanosine concentration. rsc.orgrsc.org Another four-enzyme cascade has been developed for the synthesis of 2'3'-cGAMP from adenosine, polyphosphate, and GTP. mdpi.com These cascade reactions often employ various kinases to phosphorylate the initial nucleosides into their triphosphate forms, which are then used by cGAS to synthesize cGAMP. rsc.org

The table below summarizes key parameters of different in vitro enzymatic synthesis methods for cGAMP.

| Starting Materials | Key Enzymes | Activator | Yield | Reference |

| ATP, GTP | Recombinant cGAS | dsDNA | 85-90% | nih.govresearchgate.net |

| Adenosine, Guanosine, Polyphosphate | Five-enzyme cascade including kinases and cGAS | HT-DNA | 57% conversion | rsc.org |

| Adenosine, Polyphosphate, GTP | Four-enzyme cascade including kinases and cGAS | Not specified | 0.08 mol 2'3'-cGAMP per mol adenosine | mdpi.com |

Metabolic Precursors and Pathways Contributing to Cytidylyl-(3'->5')-Guanosine Biogenesis

The synthesis of Cytidylyl-(3'->5')-guanosine is directly dependent on the cellular pools of its precursors, ATP and GTP. oup.comfrontiersin.org These nucleoside triphosphates are fundamental molecules in cellular metabolism, serving not only as building blocks for nucleic acid synthesis but also as the primary energy currency of the cell. khanacademy.orgcellsignal.com

The biogenesis of ATP and GTP occurs through distinct but interconnected metabolic pathways. nih.gov These pathways can be broadly categorized as de novo synthesis and salvage pathways.

De novo synthesis of purines: This is the primary source of GTP in most proliferating cells. nih.gov The pathway starts with simple precursor molecules and builds the purine (B94841) rings of inosine (B1671953) monophosphate (IMP). IMP is a key branch point and is converted to either adenosine monophosphate (AMP) or guanosine monophosphate (GMP). nih.gov GMP is then sequentially phosphorylated by guanylate kinase (GUK) and nucleoside diphosphate (B83284) kinase (NME) to generate GTP. nih.gov

De novo synthesis of pyrimidines: This pathway leads to the production of uridine-5'-triphosphate (UTP). nih.gov UTP is then converted to cytidine-5'-triphosphate (B129977) (CTP) by the enzyme CTP synthase (CTPS), a reaction that is allosterically activated by GTP. nih.gov

Cellular Respiration and Photosynthesis: The phosphorylation of ADP to ATP is primarily driven by energy-releasing processes like cellular respiration in animals and photosynthesis in plants. khanacademy.org

The table below lists the key metabolic precursors for cGAMP synthesis and the primary pathways involved in their production.

| Precursor | Primary Metabolic Pathway | Key Enzymes/Processes |

| Adenosine Triphosphate (ATP) | Cellular Respiration, Photosynthesis, De novo purine synthesis, Salvage pathways | ATP synthase, Glycolysis, Oxidative phosphorylation |

| Guanosine Triphosphate (GTP) | De novo purine synthesis, Salvage pathways | IMPDH, GMPS, GUK, NME |

| Cytidine (B196190) Triphosphate (CTP) | De novo pyrimidine (B1678525) synthesis | CTP synthase (CTPS) |

Enzymatic Degradation and Hydrolysis of Cytidylyl 3 >5 Guanosine

Ribonuclease Specificity and Cleavage of Dinucleotide Phosphodiester Bonds

The phosphodiester bond linking the cytidine (B196190) and guanosine (B1672433) residues in Cytidylyl-(3'->5')-guanosine is the target for a class of enzymes known as ribonucleases (RNases). The efficiency and manner of this cleavage are highly dependent on the specific enzyme involved.

Ribonuclease A Activity and Specificity towards Cytidylyl-(3'->5')-Guanosine

Pancreatic ribonuclease A (RNase A) is a well-characterized enzyme that catalyzes the cleavage of the phosphodiester bond on the 3' side of pyrimidine (B1678525) nucleotides. worthington-biochem.comwikipedia.org While RNase A demonstrates high activity towards substrates like poly(cytidylic acid), its specificity towards dinucleotides can vary. nih.gov For instance, RNase A and its hybrids have been shown to prefer uridylyl(3'->5')adenosine (UpA) over Cytidylyl-(3'->5')-guanosine (CpG). nih.gov The enzyme operates optimally in a pH range of 7.0-7.5. worthington-biochem.com The cleavage mechanism involves a transphosphorylation step, resulting in a 2',3'-cyclic phosphate (B84403) intermediate, which is then hydrolyzed to the corresponding 3'-nucleoside phosphate. worthington-biochem.com

Angiogenin (B13778026) and Ribonuclease Hybrid Interactions with Cytidylyl-(3'->5')-Guanosine

Angiogenin, a protein with significant structural homology to RNase A, exhibits ribonucleolytic activity, albeit at a much lower level than RNase A. nih.govnih.gov Unlike RNase A, angiogenin shows a preference for cleaving Cytidylyl-(3'->5')-guanosine (CpG) over uridylyl(3'->5')adenosine (UpA). nih.gov This difference in substrate specificity has been a key area of research.

To explore the structural basis for these differing activities, hybrid enzymes composed of segments from both angiogenin and RNase A have been created. nih.govoup.com One such hybrid, where residues 58-70 of angiogenin were replaced with the corresponding segment from RNase A (residues 59-73), resulted in a protein with dramatically increased enzymatic activity towards various RNA substrates, including dinucleotides. nih.gov Notably, the substrate specificity of this hybrid shifted to resemble that of RNase A, showing a preference for UpA over CpG. nih.gov This suggests that the region of RNase A containing the Cys-65–Cys-72 disulfide bond plays a critical role in determining substrate specificity. nih.gov

Another study involving a noncovalent complex of an angiogenin peptide (Ang(1-21)) and a fragment of bovine RNase A (S-protein) demonstrated regenerated activity towards conventional RNase substrates. nih.gov This hybrid exhibited significant activity towards cytidylyl(3'->5')adenosine. nih.gov

Spectrophotometric Assays for Dinucleotide Hydrolysis

Spectrophotometric assays are a common method for monitoring the hydrolysis of dinucleotides like Cytidylyl-(3'->5')-guanosine. nih.govresearchgate.netavma.org These assays rely on the change in absorbance of light at a specific wavelength as the substrate is converted into its products. For example, the hydrolysis of the phosphodiester bond can be followed by monitoring the change in the ultraviolet (UV) spectrum of the solution. nih.gov This technique allows for the determination of kinetic parameters of the enzymatic reaction. nih.govnih.gov

In a typical assay, the reaction mixture contains the enzyme, the dinucleotide substrate, and a suitable buffer. The change in absorbance is measured over time using a spectrophotometer. This data can then be used to calculate the initial reaction rate. By performing the assay at various substrate concentrations, key kinetic constants such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.

Phosphodiesterase-Mediated Degradation Pathways Involving Related Nucleotides

Phosphodiesterases (PDEs) are a broad class of enzymes that cleave phosphodiester bonds, including those found in cyclic dinucleotides like cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP). asm.orgnih.gov The degradation of these signaling molecules often proceeds through a linear dinucleotide intermediate. For instance, some PDEs hydrolyze c-di-AMP to the linear intermediate 5'-pApA, which is then further broken down into AMP. asm.orgnih.gov Similarly, c-di-GMP can be degraded to the linear dinucleotide pGpG. asm.orgbiorxiv.org

While the direct degradation of Cytidylyl-(3'->5')-guanosine by these specific phosphodiesterases is not the primary focus of the cited literature, the pathways for related dinucleotides provide a framework for understanding how such molecules are metabolized. The enzymes involved, such as those with DHH-DHHA1 or HD domains, recognize and cleave the phosphodiester linkage in these linear dinucleotides. asm.orgpnas.org For example, the NrnA protein in Listeria monocytogenes is a phosphodiesterase that robustly degrades linear dinucleotides like pApA and pGpG. asm.orgbiorxiv.org

Kinetic Characterization of Cytidylyl-(3'->5')-Guanosine Hydrolysis

The kinetic parameters of enzyme-catalyzed reactions, such as the hydrolysis of Cytidylyl-(3'->5')-guanosine, provide quantitative measures of enzyme efficiency and substrate affinity.

A study on a covalent angiogenin/RNase hybrid (ARH-I) demonstrated a significant enhancement in catalytic activity. The activity of ARH-I towards Cytidylyl-(3'->5')adenosine (CpA) was enhanced by approximately 200-fold compared to native angiogenin. nih.gov

In another study, the mutation of Gln-117 to Gly in angiogenin resulted in a 6-fold increase in the catalytic rate constant (kcat) and a 5-fold decrease in the Michaelis-Menten constant (Km) for the hydrolysis of CpA. researchgate.net This indicates both a faster turnover rate and a higher affinity for the substrate.

The table below summarizes kinetic data for the hydrolysis of related dinucleotides by angiogenin and its mutants.

| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Fold Increase in kcat/Km |

| Angiogenin | CpA | 0.05 | 440 | 110 | - |

| Q117G Angiogenin | CpA | 0.31 | 85 | 3600 | 33 |

Molecular Interactions and Binding Dynamics of Cytidylyl 3 >5 Guanosine

Protein-Dinucleotide Interactions

The dinucleotide Cytidylyl-(3'->5')-guanosine (CpG) and its modified forms are crucial recognition elements for a variety of proteins, influencing fundamental cellular processes. The specific sequence and methylation status of CpG dinucleotides dictate the binding affinity and functional outcomes of these interactions.

Interactions with Protein Synthesis Elongation Factors (e.g., EF-1, EF-Tu)

Protein synthesis elongation factors, such as EF-Tu in prokaryotes and its eukaryotic counterpart EF-1A, are GTP-binding proteins that play a pivotal role in the accurate delivery of aminoacyl-tRNAs to the ribosome. ebi.ac.uk While their primary interaction is with aminoacyl-tRNA and guanosine (B1672433) triphosphate (GTP), the broader context of nucleotide binding and regulation is critical. The regulation of these factors can be influenced by other guanine (B1146940) nucleotides. For instance, in response to amino acid starvation, Guanosine 3'-diphosphate 5'-diphosphate (ppGpp) forms a complex with EF-Tu. nih.gov This complex can bind to ribosomes and slow down protein synthesis, which in turn increases the accuracy of translation by allowing more time for the ribosome to reject incorrect aminoacyl-tRNAs. nih.gov

Epigenetic modifications, such as the methylation of CpG dinucleotides within the coding regions of genes, can also impact protein synthesis. numberanalytics.com Studies have shown that the density of CpG dinucleotides within a gene's open reading frame can influence reporter gene expression levels, suggesting a link between the genetic sequence, epigenetic modifications, and the efficiency of the translational machinery. oup.comoup.com The presence of CpG islands, even downstream of transcription start sites, can promote high levels of gene expression by potentially influencing chromatin structure and RNA polymerase II elongation rates. oup.com

Methyl-CpG-Binding Domain (MBD2) Interactions with CpG Dinucleotides

Methyl-CpG-binding domain (MBD) proteins are key "readers" of DNA methylation, translating this epigenetic mark into changes in gene expression, often leading to transcriptional silencing. upenn.edutandfonline.com MBD2, a member of this family, specifically recognizes and binds to methylated CpG (mCpG) dinucleotides. uniprot.orgbiorxiv.org This interaction is fundamental to its role in recruiting larger protein complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex, to methylated DNA, which then leads to chromatin condensation and gene silencing. upenn.eduuniprot.org

The binding of MBD2 to mCpG is highly selective and involves specific structural features. biorxiv.orgoup.com The MBD domain itself makes direct contact with the methylated cytosine. oup.com Molecular dynamics simulations and experimental data have revealed that MBD2 can exist in a bistable equilibrium upon binding to mCpG, forming two distinct stable complexes. biorxiv.org A key amino acid, S189, acts as a switch; its interaction with the methylcytosine backbone stabilizes a high-affinity binding state, while the loss of this interaction shifts the complex to a lower-affinity state. biorxiv.org This dynamic interaction allows for a balance between tight binding and the ability to respond to changes in the DNA methylation landscape. biorxiv.org The binding affinity of MBD proteins can also vary depending on the density of CpG methylation at different gene promoters. oup.com

| Interacting Molecule | Binding Site | Key Findings | Significance |

|---|---|---|---|

| MBD2 | Methylated CpG (mCpG) dinucleotides | Binds with high selectivity to mCpG. uniprot.orgbiorxiv.org Forms two distinct stable complexes upon binding. biorxiv.org | Recruits NuRD complex, leading to gene silencing. upenn.eduuniprot.org |

| MBD2 (S189A mutant) | Methylated CpG (mCpG) dinucleotides | Mutation reduces binding affinity but does not alter selectivity for mCpG. biorxiv.org | Highlights the role of specific amino acid contacts in modulating binding affinity. biorxiv.org |

Other Macromolecular Binding Studies of Cytidylyl-(3'->5')-Guanosine

Beyond elongation factors and MBD proteins, the CpG dinucleotide is a recognition site for numerous other macromolecules. For instance, certain transcription factors have been shown to have their binding affinity influenced by the methylation status of CpG sites within their recognition sequences. nih.govnih.gov While methylation often inhibits transcription factor binding, some factors, particularly within the homeodomain family, actually prefer methylated CpG sequences. nih.gov

In a different context, studies with bovine ribonuclease-A have shown unexpected binding modes for CpG analogs. In one study, deoxycytidylyl-3',5'-guanosine (dCpdG) did not bind to the active site as expected. Instead, the guanine base bound in a "retro-binding" mode, stabilizing a sulfate (B86663) ion in the active site, while the deoxycytosine moiety was positioned away from the active site. nih.gov This highlights the complex and sometimes unpredictable nature of dinucleotide-protein interactions. Furthermore, the self-assembly of guanosine 5'-monophosphate, a component of CpG, can be influenced by the presence of cations, indicating the role of the ionic environment in the structural dynamics of these molecules. acs.orgacs.org

Small Molecule and Ligand Binding Studies

The structure of the CpG dinucleotide makes it a target for various small molecules, including mutagens and metal complexes. These interactions can alter the structure and function of nucleic acids.

Intercalative Binding with Mutagens (e.g., Proflavine (B1679165), Acridine (B1665455) Orange)

Intercalation is a mode of binding where planar molecules insert themselves between the base pairs of a double-stranded nucleic acid. Proflavine and acridine orange are well-known intercalating agents and mutagens that interact with CpG dinucleotides.

X-ray crystallography studies of a complex between proflavine and CpG have provided detailed insights into this interaction. nih.gov The proflavine molecule intercalates asymmetrically between the guanine-cytosine base pairs. nih.govoup.com This binding is characterized by specific conformational changes in the sugar-phosphate backbone of the dinucleotide. nih.gov Interestingly, the sugar pucker conformation appears to be a flexible parameter in this intercalation, suggesting that the drug can adapt to different nucleic acid structures. oup.com Studies with proflavine and a non-self-complementary dinucleotide, cytidylyl-3',5'-adenosine (B1604924) (CpA), have shown that intercalation can also occur in parallel-chain duplexes, expanding the known binding modes for these types of drugs. pnas.org

Acridine orange, another acridine dye, also intercalates into CpG sequences but with different characteristics compared to proflavine. osti.gov While proflavine can form hydrogen bonds with the phosphate (B84403) backbone, the methylated derivative acridine orange binds asymmetrically without such hydrogen bonds. osti.gov The binding of 9-aminoacridine, a related mutagen, to 5-iodocytidylyl(3'-5')guanosine has been shown to occur via two distinct intercalative modes: a pseudosymmetric interaction and an asymmetric one, the latter being driven by stacking forces between the acridine and guanine rings. pnas.orgnih.gov

| Mutagen | CpG Analog | Binding Mode | Key Structural Features |

|---|---|---|---|

| Proflavine | Cytidylyl-(3'->5')-guanosine (CpG) | Asymmetric Intercalation | Pronounced librational effects along base pairs and drug chromophore. nih.gov |

| Proflavine | deoxycytidylyl-3', 5'-guanosine (dCpG) | Asymmetric Intercalation | One strand has C3',C2' endo mixed sugar puckering, the other has C3',C3' endo. nih.govoup.com |

| Acridine Orange | 5-iodocytidylyl(3'-5')guanosine (iodoCpG) | Asymmetric Intercalation | No hydrogen bonds to phosphate backbone; C3' endo (3'-5') C2' endo sugar pucker. osti.gov |

| 9-Aminoacridine | 5-iodocytidylyl(3'-5')guanosine (iodoCpG) | Pseudosymmetric and Asymmetric Intercalation | Asymmetric mode driven by stacking between acridine and guanine rings. pnas.orgnih.gov |

Metal Chelation and Complex Formation (e.g., Platinum Chelates)

The nitrogen and oxygen atoms in the bases and phosphate groups of CpG dinucleotides are potential sites for metal ion coordination, a process known as chelation. nih.gov Platinum-based compounds, particularly cisplatin (B142131) (cis-diamminedichloroplatinum(II)), are widely used anticancer drugs that exert their effect by binding to DNA.

Studies have shown that Cytidylyl-(3'->5')-guanosine can form two distinct platinum chelates with cis-diamminedichloroplatinum. acs.org These two products are conformational isomers, differing in the syn-anti orientation of the cytidine (B196190) base. acs.org The platinum atom typically coordinates to the N7 positions of adjacent guanine bases in DNA, causing a kink in the DNA structure. libretexts.org The formation of these adducts can be studied using techniques like NMR spectroscopy, which can identify the specific atoms involved in the platinum coordination. libretexts.org The reaction of cisplatin with various dinucleotides, including those containing GpA and ApG sequences, results in a variety of platinum chelates, demonstrating the complex reactivity of these compounds with nucleic acid fragments. researchgate.netoup.com The coordination of metal ions like Platinum(II) can also facilitate chemical reactions such as the deamination of cytosine, a mutagenic event. capes.gov.br

Intramolecular and Intermolecular Nucleic Acid Interactions

The dinucleotide Cytidylyl-(3'->5')-guanosine (CpG) and its deoxy counterpart, deoxycytidylyl-(3'->5')-deoxyguanosine (d(CpG)), are fundamental units of DNA and RNA that exhibit complex structural and interactive behaviors. Their sequence is of particular biological importance, often being involved in gene regulation and recognition by various proteins. The spatial arrangement and stability of these dinucleotides are governed by a delicate interplay of intramolecular and intermolecular forces, including base stacking, hydrogen bonding, and interactions with surrounding ions.

Base Stacking Interactions in Dinucleotide Systems

Base stacking is a primary non-covalent interaction that contributes significantly to the stability of nucleic acid structures. In dinucleotide systems like CpG, the aromatic rings of the cytosine and guanine bases tend to stack upon one another, a process driven by a combination of hydrophobic effects and van der Waals forces. This stacking minimizes contact with water and contributes favorably to the enthalpy of helix formation. gatech.edu

The sequence of the dinucleotide is a critical determinant of stacking stability. Base stacking is generally a more significant stabilizing factor in DNA duplexes than base pairing. acs.org Research comparing different sequences has shown that the stacking interactions at a CpG step differ from those at a GpC step, which in turn influences the local structure and stability of the DNA. acs.org Theoretical calculations have demonstrated that the electrostatic component of stacking interactions plays a crucial role in the binding affinities of molecules that intercalate into DNA at CpG sites. nih.govnih.gov

| Interaction Type | Key Characteristics | Influencing Factors | Significance |

|---|---|---|---|

| Base Stacking | Hydrophobic and van der Waals forces between aromatic rings of adjacent bases. gatech.edu | Temperature, sequence (CpG vs. GpC), ionic environment, chemical modifications. nih.govacs.org | Major contributor to nucleic acid helix stability. gatech.eduacs.org Modulates binding of intercalating drugs. nih.gov |

Hydrogen Bonding Patterns and Their Significance

Hydrogen bonding is the force responsible for the specificity of base pairing in nucleic acids. In the context of Cytidylyl-(3'->5')-guanosine, the most common hydrogen bonding pattern is the Watson-Crick base pairing, where guanine forms three hydrogen bonds with cytosine. cuhk.edu.hk This interaction is fundamental to the formation of double-helical structures. Investigations using 1H NMR and FTIR have shown that at neutral to slightly alkaline conditions (pD 8) and low temperatures, CpG forms Watson-Crick dimers. tandfonline.comnih.govtandfonline.com These dimers can then stack on top of each other, leading to the formation of larger aggregates. tandfonline.comnih.gov

The significance of these hydrogen bonds extends beyond simple duplex formation. The strength of the G-C pair, with its three hydrogen bonds, contributes to a higher thermal stability of DNA regions rich in this sequence compared to A-T rich regions, which only have two hydrogen bonds. cuhk.edu.hk This property is critical for various biological processes, including the initiation of DNA replication and transcription, which often begin in less stable, A-T rich areas. cuhk.edu.hk

Under specific conditions, such as acidic pH, non-standard hydrogen bonding patterns can emerge. For CpG at pD 4, a different type of self-association occurs, which is believed to involve hemi-protonation of the N3 atom of the cytidine residue. tandfonline.comnih.gov This can lead to the formation of parallel G-G/C-C+ base-paired dimers or even G-tetrads. nih.gov

| Hydrogen Bonding Pattern | Conditions | Description | Resulting Structure |

|---|---|---|---|

| Watson-Crick | pD 8, low temperature | Standard pairing between Guanine and Cytosine (3 H-bonds). cuhk.edu.hk | Formation of dimers that stack into larger aggregates. tandfonline.comnih.gov |

| Non-Watson-Crick (Self-Pairing) | pD 4 (acidic) | Hemi-protonation of Cytosine N3; possible G-G and C-C+ pairing. nih.gov | Parallel duplexes, G-tetrads. nih.govnih.gov |

Self-Base Pairing and Duplex Formation of Deoxycytidylyl-(3'->5')-Deoxyguanosine

X-ray diffraction studies of deoxycytidylyl-(3'->5')-deoxyguanosine (d(CpG)) crystallized at an acidic pH of approximately 4 have revealed a remarkable capacity for self-base pairing, leading to the formation of a parallel, right-handed mini-double helix. nih.govacs.org This structure is distinct from the canonical anti-parallel B-DNA. In this arrangement, molecules related by a two-fold symmetry axis are linked by hydrogen bonds between the bases. nih.gov

The specific hydrogen bonding pattern is unconventional. Pairs of cytosine bases are joined by three hydrogen bonds, which involves the sharing of a proton at the N(3) position (N(4)-H...O(2)...H-N(4), and N(3)-H...N(3)). nih.gov Concurrently, the guanine bases are joined to each other by two hydrogen bonds (N(2)-H...N(3) and N(3)...H-N(2)). nih.gov The formation of this self-paired duplex has been observed with different counterions, such as ammonium (B1175870) and sodium, suggesting it is a stable and inherent property of the d(CpG) molecule under these conditions and not merely a crystallization artifact. nih.govnih.govtandfonline.com Despite this unusual base pairing, the sugar-phosphate backbone largely retains a conformation typically associated with right-handed helical structures. nih.gov

| d(CpG) Duplex Feature | Crystallographic Findings nih.govnih.gov |

|---|---|

| Overall Structure | Parallel, right-handed mini-double helix. |

| Cytosine Pairing | C-C+ pair with three hydrogen bonds; one cytosine is protonated at N(3). |

| Guanine Pairing | G-G pair with two hydrogen bonds. |

| Backbone Conformation | g-g- conformation, typical for right-handed helices. |

| Conditions | Acidic pH (~4-5.3). |

Influence of Cations on Dinucleotide Self-Association

The self-association of dinucleotides like CpG is sensitive to the presence and identity of cations in the solution. tandfonline.com Studies investigating the effects of various monovalent cations—specifically Na+, K+, and tetramethylammonium (B1211777) (TMA+)—on CpG self-association have found a slight but discernible effect at temperatures below 35 °C. tandfonline.comnih.gov The observed order of this effect is TMA+ > Na+ > K+. nih.govtandfonline.com This trend is the reverse of what is typically seen for guanine-rich sequences that form G-quadruplexes, where K+ has a very strong promoting effect. nih.gov

This reversed order suggests that for CpG under these conditions, the cations are likely interacting electrostatically with the negatively charged phosphate group rather than binding specifically to the bases. tandfonline.comnih.govtandfonline.com In contrast, the self-association of guanine nucleotides is highly dependent on specific alkali metal ions that can coordinate within a G-tetrad structure. tandfonline.com For CpG, the larger TMA+ ion appears to promote or permit the greatest degree of aggregation, a surprising result given that it typically inhibits aggregation in other guanine nucleotide systems. tandfonline.com

The presence of metal cations can also influence the conformation of DNA segments containing CpG sequences. For example, certain cobalt complexes can bind to dodecanucleotides and induce a selective conformational transition from B-DNA to A-DNA specifically at the central CpG segment. nih.gov Ion mobility mass spectrometry studies analyzing metal binding to a d(CpG) duplex found that hard acid metal cations induced a globular structure, whereas soft acid metal cations resulted in a structure with Watson-Crick base pairing. acs.org

| Cation | Effect on CpG Self-Association | Proposed Interaction Site |

|---|---|---|

| K+ (Potassium) | Weakest effect among those tested. nih.govtandfonline.com | Primarily electrostatic with the phosphate group. nih.govtandfonline.com |

| Na+ (Sodium) | Intermediate effect. nih.govtandfonline.com | Primarily electrostatic with the phosphate group. nih.govtandfonline.com |

| TMA+ (Tetramethylammonium) | Strongest effect; promotes aggregation. nih.govtandfonline.com | Primarily electrostatic with the phosphate group. nih.govtandfonline.com |

| Hard/Soft Metal Acids | Induce different structural organizations (globular vs. Watson-Crick paired). acs.org | Bases and phosphate backbone. acs.org |

Structural Elucidation and Conformational Analysis of Cytidylyl 3 >5 Guanosine

X-ray Crystallography of Cytidylyl-(3'->5')-Guanosine and Its Complexes

X-ray crystallography has provided high-resolution insights into the three-dimensional arrangement of CpG and its complexes with various molecules, revealing key conformational details.

One of the seminal studies in this area is the crystal structure of a 2:2 complex of proflavine (B1679165) and deoxy-CpG. ucl.ac.uk In this structure, the two CpG strands form a self-complementary duplex with Watson-Crick hydrogen bonds. ucl.ac.uk A notable feature is the asymmetric intercalation of one proflavine molecule between the base pairs, while another is stacked above them. ucl.ac.uk This study revealed unusual nucleotide conformations, with one strand exhibiting a mix of C3'-endo and C2'-endo sugar puckering, and the other having C3'-endo puckers for both deoxyribose sugars. ucl.ac.uk These findings underscore that the sugar pucker conformation is a flexible parameter in the context of intercalation. ucl.ac.uk The thermal motion within the proflavine-CpG crystal structure has also been analyzed, providing information on the translational and librational movements of individual groups within the complex. nih.gov

The interaction of CpG with other molecules has also been extensively studied. For instance, the crystal structure of an ethidium (B1194527) bromide-RNA complex, specifically with a double-stranded r(CpG) dinucleotide, has been determined. liverpool.ac.uk In a hypothetical model based on this, the ethidium is bound to a B-DNA structure, the paired bases were assigned a propeller twist of 10°, a tilt of 8°, and a helix-axis displacement of 1.0 Å. nih.gov The helix was unwound by 26° compared to canonical B-DNA and incorporated both C2'-endo and C3'-endo puckering in the deoxyribose sugars. nih.gov

Furthermore, the structural basis of CpG recognition by proteins has been elucidated through crystallography. The crystal structures of Toll-like receptor 9 (TLR9) in its unliganded form, bound to agonistic CpG-DNA, and bound to inhibitory DNA have been determined. nih.gov The agonistic CpG-DNA forms a symmetric 2:2 complex with TLR9, where the CpG-DNA is recognized by both protomers in the dimer. nih.gov Specifically, the amino-terminal fragment of one protomer and the carboxy-terminal fragment of the other are involved in this recognition. nih.gov The crystal structure of mouse TLR9 in a complex with two different DNAs, including a CpG DNA, has also been solved, providing insights into the species-specific interactions. rcsb.org

The influence of modifications on CpG structure has been investigated as well. The crystal structure of the methyl-CpG binding domain of MBD4 in a complex with a 5mCG/TG sequence has been determined, revealing how this protein recognizes methylated CpG sites. pdbj.org Additionally, the crystal structure of a human nucleosome core particle containing enzymatically introduced CpG methylation has been solved, although no significant structural differences were observed compared to the unmodified nucleosome. researchgate.net

Table 1: Crystallographic Data for Selected Cytidylyl-(3'->5')-Guanosine Complexes

| Complex | PDB ID | Resolution (Å) | Key Structural Features |

| d(CpG)-Proflavine | Not specified in source | Not specified in source | 2:2 complex, one proflavine intercalated, one stacked; mixed sugar puckering. ucl.ac.uk |

| r(CpG)-Ethidium Bromide | Not specified in source | Not specified in source | Intercalation of ethidium into the RNA duplex. liverpool.ac.uk |

| TLR9-CpG DNA | Not specified in source | Not specified in source | Symmetric 2:2 complex, recognition by both TLR9 protomers. nih.gov |

| Mouse TLR9-CpG DNA | 5ZLN | 2.30 | Dimerization of TLR9 in response to CpG DNA. rcsb.org |

| MBD4-5mCG/TG DNA | 3VXV | 2.0 | Recognition of methylated CpG by the MBD domain. pdbj.org |

| CpG-methylated Nucleosome | Not specified in source | 2.6 | No major structural perturbation upon CpG methylation. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution, providing complementary information to the static pictures from X-ray crystallography.

¹⁵N and ¹³C NMR have been instrumental in determining the sites of protonation and elucidating the conformational changes in CpG. researchgate.netcdnsciencepub.comcdnsciencepub.com A study on the sodium salt of deoxycytidylyl-(3',5')-guanosine in dimethylsulfoxide with trifluoroacetic acid showed that the N3 of cytosine is the first to be protonated, followed by the N7 of guanine (B1146940) and then the phosphate (B84403) anion. researchgate.netcdnsciencepub.com These findings differ from those reported for the binding of the methylmercuric cation to d(CpG). researchgate.netcdnsciencepub.com

The chemical shifts of ¹⁵N are particularly sensitive to changes in the electronic environment, making it an excellent probe for proton and metal-ion binding sites in DNA bases. cdnsciencepub.com For "pyridine-like" nitrogens, protonation or metal binding leads to a significant upfield shift in the ¹⁵N NMR signal. cdnsciencepub.com While ¹³C chemical shift variations upon acid addition are smaller than those for ¹⁵N, they follow a similar trend. cdnsciencepub.com

The conformation of CpG is influenced by the solvent environment. Studies in dimethylsulfoxide (DMSO) provide insights into the acid-base equilibria that can be relevant to understanding its behavior in aqueous solutions. cdnsciencepub.com In DMSO, guanosine (B1672433) and cytidine (B196190) can associate to form Watson-Crick base pairs. cdnsciencepub.com

Proton and phosphorus NMR studies of d-CpG and its oligomers in solution have been used to investigate the helix-coil transition and the formation of complexes with molecules like actinomycin-D. nih.gov Furthermore, the conformational flexibility of single-stranded DNA oligonucleotides containing CpG sites has been shown to be affected by cytosine methylation, as demonstrated by NMR, circular dichroism, and native polyacrylamide gel electrophoresis. plos.org These studies revealed the presence of secondary structures, including A-T, G-C, and non-canonical G-T base pairs. plos.org

15N and 13C NMR Studies of Protonation and Conformation

Computational Biochemistry and Molecular Modeling of Dinucleotide Structures

Computational methods provide a powerful means to explore the conformational landscape of dinucleotides like CpG, complementing experimental data and offering predictive insights.

Molecular dynamics (MD) simulations are a key theoretical approach for studying the structure and dynamics of dinucleotides. mdpi.comnih.gov These simulations can model the behavior of molecules over time, providing insights into their conformational preferences and flexibility. mdpi.comnih.gov For instance, MD simulations have been used to study the binding of cyclic dinucleotides to proteins and to investigate the conformational landscape of dinucleotides in solution. nih.govtandfonline.com These studies often involve creating a model of the system, solvating it in a water box with ions, and then running simulations to observe the molecular motions. mdpi.com

Another approach involves creating conformational maps for dinucleotide steps in double-helical DNA. nih.gov These maps are calculated as a function of key degrees of freedom, such as slide and shift, and can be used to predict the flexibility of different dinucleotide steps. nih.gov For some steps, these computational models show good agreement with experimental data from X-ray crystal structures. nih.gov

Quantum mechanical (QM) calculations offer a more detailed level of theory to study the electronic structure and energetics of dinucleotide systems. These methods can provide insights into phenomena like charge transfer and stacking interactions.

Ab initio calculations, which are based on first principles without empirical parameters, have been used to study DNA-ligand interactions. nih.gov The molecular fractionation with conjugate caps (B75204) (MFCC) method is one such approach that has been developed for the quantum mechanical computation of DNA-ligand interaction energies. nih.gov

Post-SCF (self-consistent field) quantum chemistry methods have been employed to estimate the energies of intra- and inter-strand stacking interactions in d(CpG) and d(GpC) steps in different DNA forms (A-DNA, B-DNA, and Z-DNA). nih.gov These studies have revealed that despite significant structural differences between these forms, the energies of the most frequent stacking arrangements are comparable. nih.gov

Furthermore, quantum mechanical studies have explored the role of charge transfer in the context of epigenetic modifications of cytosine in CpG dinucleotides. nih.gov It is hypothesized that quantum phenomena, such as coherent charge transfer along the DNA backbone, could influence or even direct these epigenetic changes. nih.gov

Biological and Cellular Roles of Cytidylyl 3 >5 Guanosine in Academic Research

Role in Nucleic Acid Synthesis and Transcriptional Processes

Cytidylyl-(3'->5')-guanosine, commonly abbreviated as CpG, is a dinucleotide that plays a fundamental role in the synthesis and function of nucleic acids. It is a component of both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where it contributes to the genetic code and the regulation of gene expression.

Function as a Dinucleotide Building Block in RNA and DNA Synthesis

The primary role of cytidylyl-(3'->5')-guanosine is to serve as one of the building blocks in the formation of DNA and RNA polymers. acs.orgnih.gov During DNA replication and transcription, DNA and RNA polymerases, respectively, catalyze the formation of phosphodiester bonds, linking nucleotides together. nih.gov In this process, cytidine (B196190) and guanosine (B1672433), the constituent nucleosides of CpG, are incorporated into the growing nucleic acid chain. The sequence of these bases, including CpG dinucleotides, encodes the genetic information necessary for protein synthesis and other cellular functions. biosynth.com

Specifically, in DNA synthesis, DNA polymerase adds deoxyribonucleoside triphosphates to the growing strand in a template-directed manner. nih.gov Similarly, during transcription, RNA polymerase synthesizes a complementary RNA strand from a DNA template using ribonucleoside triphosphates, including cytidine triphosphate (CTP) and guanosine triphosphate (GTP). nih.govbaseclick.eu The CpG dinucleotide is formed when a cytidine nucleotide is followed by a guanine (B1146940) nucleotide in the 5' to 3' direction of the nucleic acid strand. wikipedia.org

The presence and frequency of CpG dinucleotides can also influence the structural properties of DNA. For instance, sequences with alternating purines and pyrimidines, such as repeating CpG units, can adopt a left-handed Z-DNA conformation under certain conditions, which may play a role in transcriptional regulation. mdpi.comresearchgate.net

Influence on Ribonucleic Acid Synthesis in Specific Cellular Contexts

The synthesis of functional messenger RNA (mRNA) in eukaryotes involves several processing steps, including the addition of a 5' cap. neb.com This cap structure, a modified guanosine nucleotide, is crucial for mRNA stability, nuclear export, and efficient translation. neb.com The process of capping involves the addition of a guanosine triphosphate (GTP) to the 5' end of the nascent RNA transcript. neb.com While not a direct role of the CpG dinucleotide itself, the guanosine component is essential for this critical step in RNA maturation.

Furthermore, the rate of RNA polymerase II (Pol II) elongation, which is the speed at which nucleotides are added to the growing RNA chain, can impact various co-transcriptional processes like splicing and polyadenylation. embopress.org The composition of the DNA template, including the distribution of CpG dinucleotides, can potentially influence the local speed of RNA Pol II, thereby affecting the final RNA product.

Contributions to Cellular Signaling Pathways (where directly observed for the dinucleotide)

While the primary signaling roles involving cytidylyl-(3'->5')-guanosine are linked to its modification (methylation) and its function as a component of larger nucleic acids, the dinucleotide itself is not a classical signaling molecule in the same vein as cyclic AMP or calcium ions.

However, certain cyclic dinucleotides, which are related structures, are known to act as second messengers in cellular signaling. For instance, cyclic di-GMP (c-di-GMP) and cyclic GMP-AMP (cGAMP) are important signaling molecules in bacteria and in the innate immune response in eukaryotes, respectively. researchgate.net These molecules are synthesized from two GTP molecules or one ATP and one GTP molecule, respectively, highlighting the central role of guanosine triphosphate in cellular signaling.

Potential Modulatory Role in Enzyme and Protein Activity

Cytidylyl-(3'->5')-guanosine, primarily as 2'3'-cGAMP, directly influences the activity of several key proteins and enzymes, thereby initiating a cascade of cellular events. The most well-documented of these interactions is within the cGAS-STING signaling pathway, a cornerstone of innate immunity. frontiersin.orgwikipedia.orgnih.gov

Upon detection of cytosolic double-stranded DNA (dsDNA), which can signify a viral infection or cellular damage, the enzyme cyclic GMP-AMP synthase (cGAS) is activated. wikipedia.orgnih.gov This activation leads to the synthesis of 2'3'-cGAMP from ATP and GTP. wikipedia.orgnih.gov This newly synthesized molecule then acts as a potent second messenger. frontiersin.orgnih.gov

The primary target of 2'3'-cGAMP is the Stimulator of Interferon Genes (STING) protein, which is located on the membrane of the endoplasmic reticulum (ER). jcpjournal.orgoup.com The binding of 2'3'-cGAMP to STING is a critical activation step that induces a significant conformational change in the STING protein. jcpjournal.org This change facilitates the translocation of STING from the ER to the Golgi apparatus. frontiersin.orgoup.comdiabetesjournals.orgfrontiersin.org In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). frontiersin.orgwikipedia.orgnih.govoup.comdiabetesjournals.org Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and translocation to the nucleus, where it drives the expression of type I interferons. wikipedia.orgnih.govdiabetesjournals.org STING activation can also lead to the activation of the NF-κB transcription factor. frontiersin.orgwikipedia.org

Beyond the canonical cGAS-STING pathway, research has indicated that cGAMP can modulate other proteins. For instance, it has been shown to interact with Rab18, a small protein involved in controlling lipid droplets, to regulate cell migration. unchealthcare.org Furthermore, cGAMP can play a role in the activation of the AIM2 and NLRP3 inflammasomes, which are multiprotein complexes that trigger inflammatory responses. nih.gov The activity of extracellular cGAMP is modulated by the hydrolase enzyme ENPP1, which degrades it, thereby controlling its availability to activate neighboring cells. frontiersin.orgcancerbiomed.org

Table 1: Proteins and Enzymes Modulated by Cytidylyl-(3'->5')-guanosine (as 2'3'-cGAMP)

| Protein/Enzyme | Modulatory Effect of 2'3'-cGAMP | Downstream Consequence |

|---|---|---|

| Stimulator of Interferon Genes (STING) | Binds to and activates STING, inducing a conformational change and translocation from the ER to the Golgi. frontiersin.orgwikipedia.orgjcpjournal.orgoup.com | Recruitment and activation of TBK1. frontiersin.orgwikipedia.orgoup.comdiabetesjournals.org |

| TANK-binding kinase 1 (TBK1) | Indirectly activated via STING. frontiersin.orgwikipedia.orgnih.govoup.comdiabetesjournals.org | Phosphorylation of IRF3 and other substrates. wikipedia.orgnih.govdiabetesjournals.org |

| Interferon Regulatory Factor 3 (IRF3) | Activated through phosphorylation by TBK1. wikipedia.orgnih.govdiabetesjournals.org | Translocates to the nucleus to induce type I interferon gene expression. wikipedia.orgnih.gov |

| NF-κB | Activated downstream of STING. frontiersin.orgwikipedia.org | Induces the expression of pro-inflammatory cytokines. frontiersin.org |

| Cyclic GMP-AMP synthase (cGAS) | Product of the enzyme's activity upon binding cytosolic DNA. wikipedia.orgnih.govnih.gov | Acts as a second messenger to propagate the signal. frontiersin.orgnih.gov |

| Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) | Substrate for this extracellular hydrolase. frontiersin.orgcancerbiomed.org | Degradation of extracellular cGAMP, limiting paracrine signaling. frontiersin.orgcancerbiomed.org |

| Rab18 | Directly binds to and interacts with Rab18. unchealthcare.org | Regulation of cell migration. unchealthcare.org |

| AIM2 and NLRP3 Inflammasomes | Facilitates the assembly and activation of the inflammasome complex. nih.gov | Processing and secretion of proinflammatory cytokines IL-1β and IL-18. nih.gov |

Functional Implications as a Regulatory Element

The modulation of protein and enzyme activity by Cytidylyl-(3'->5')-guanosine translates into significant functional roles as a regulatory element in a variety of cellular and physiological processes.

The most prominent regulatory function of 2'3'-cGAMP is the initiation and propagation of the innate immune response. frontiersin.orgwikipedia.orgjcpjournal.org By acting as a second messenger in the cGAS-STING pathway, it is essential for alerting the cell to the presence of cytosolic DNA, a key danger signal. frontiersin.orgnih.gov This leads to the production of type I interferons and other inflammatory cytokines, which establish an antiviral state and recruit other immune cells to the site of infection or damage. frontiersin.orgnih.govdiabetesjournals.org

The regulatory implications of cGAMP extend to cancer biology. The activation of the cGAS-STING pathway within tumor cells, often due to genomic instability, can trigger an anti-tumor immune response. frontiersin.orgjcpjournal.org The cGAMP produced can alert the immune system, leading to the recruitment and activation of T cells that can attack and eliminate cancer cells. jcpjournal.org This has led to the exploration of cGAMP as a potential cancer immunotherapy adjuvant. nih.gov However, in some contexts, cGAMP signaling has been implicated in promoting tumor growth and chemoresistance, highlighting its complex role in cancer. frontiersin.org

Dysregulation of cGAMP signaling is also linked to autoimmune and inflammatory diseases. frontiersin.orgnih.govnih.gov In these conditions, the cGAS-STING pathway may be inappropriately activated by self-DNA, leading to chronic inflammation and tissue damage. nih.gov

Recent research has uncovered novel regulatory roles for cGAMP beyond immunity. Its involvement in modulating autophagy, a cellular recycling process, and apoptosis, or programmed cell death, has been reported. diabetesjournals.orgoup.com Furthermore, the identification of a cGAMP-Rab18-FosB signaling pathway reveals its function as a regulatory element in cell migration and potentially in cancer metastasis. unchealthcare.org

Table 2: Functional Implications of Cytidylyl-(3'->5')-guanosine (as 2'3'-cGAMP) as a Regulatory Element

| Biological Process | Regulatory Role of 2'3'-cGAMP | Key Outcome |

|---|---|---|

| Innate Immunity | Acts as a second messenger to activate the cGAS-STING pathway in response to cytosolic DNA. frontiersin.orgwikipedia.orgnih.gov | Production of type I interferons and pro-inflammatory cytokines, establishing an antiviral state. frontiersin.orgnih.govdiabetesjournals.org |

| Intercellular Communication | Transferred between cells via gap junctions, viral particles, and membrane fusion. frontiersin.orgdiabetesjournals.orgcancerbiomed.orgnih.gov | Activation of immune responses in bystander cells, amplifying the defensive signal. frontiersin.orgcancerbiomed.org |

| Cancer Biology | Can trigger anti-tumor immunity by activating STING in immune cells. frontiersin.orgjcpjournal.org Can also have pro-tumoral effects in certain contexts. frontiersin.org | Potential for use as a cancer immunotherapy adjuvant, but with context-dependent outcomes. frontiersin.orgnih.gov |

| Autoimmune Diseases | Inappropriate activation by self-DNA can lead to chronic inflammation. frontiersin.orgnih.govnih.gov | Contribution to the pathology of various autoimmune disorders. frontiersin.orgnih.gov |

| Autophagy | Can induce autophagy independently of the interferon response. oup.com | Regulation of cellular homeostasis and recycling. |

| Apoptosis | Can mediate DNA damage-induced apoptosis. oup.com | Programmed cell death in response to cellular stress. |

| Cell Migration | Regulates cell movement through the Rab18/FosB signaling pathway. unchealthcare.org | Potential role in processes like wound healing and cancer metastasis. unchealthcare.org |

| Adjuvant Activity | Boosts antigen-specific T cell activation and antibody production. nih.gov | Enhancement of vaccine efficacy. nih.gov |

Advanced Methodologies for the Investigation of Cytidylyl 3 >5 Guanosine

Spectroscopic Techniques for Dinucleotide Analysis

Spectroscopic methods are indispensable for the detailed structural and conformational analysis of cytidylyl-(3'->5')-guanosine. These techniques provide insights into the molecule's atomic composition, chemical bonding, and three-dimensional structure in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of CpG dinucleotides in solution. cdnsciencepub.comnih.gov Both proton (¹H) and phosphorus (³¹P) NMR have been utilized to investigate the helix-coil transitions and complex formations of d-CpG oligomers. nih.gov Carbon-13 (¹³C) NMR chemical shifts and ¹³C–³¹P coupling constants provide detailed information about the influence of modifications, such as methylmercuration, on the dinucleotide's structure, revealing preferences for interactions at specific sites on the guanine (B1146940) base and subsequent changes in base stacking. cdnsciencepub.com High-field ¹H NMR has been instrumental in analyzing the conformation of carcinogen-modified d-CpG, allowing for the estimation of intramolecular stacking and the identification of conformational adjustments in the sugar-phosphate backbone. nih.gov

Mass Spectrometry (MS) is another critical technique for the characterization of CpG dinucleotides. Electrospray ionization multi-stage mass spectrometry (ESI-MSn) has been used to investigate the fragmentation pathways of the constituent nucleosides, cytidine (B196190) and guanosine (B1672433). lifesciencesite.com This technique helps in identifying characteristic neutral losses and fragmentation patterns, which is essential for structural elucidation. lifesciencesite.com When coupled with liquid chromatography (LC-MS), it provides a sensitive method for the quantification of CpG and its metabolites. nih.gov

Table 1: Spectroscopic Methods for Cytidylyl-(3'->5')-Guanosine Analysis

| Technique | Information Provided | Key Findings |

| Nuclear Magnetic Resonance (NMR) | 3D structure, conformation, dynamics, intermolecular interactions. cdnsciencepub.comnih.govnih.gov | Determined stacking interactions, influence of modifications on base stacking, and conformational changes in the sugar-phosphate backbone. cdnsciencepub.comnih.gov |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. lifesciencesite.com | Elucidated fragmentation pathways of constituent nucleosides. lifesciencesite.com |

| UV-Visible Spectroscopy | Concentration, purity, and conformational changes. | Used for routine quantification and monitoring melting transitions of CpG-containing oligonucleotides. |

High-Resolution Separation and Characterization Methods

To analyze cytidylyl-(3'->5')-guanosine, particularly in complex biological samples, high-resolution separation techniques are essential. These methods isolate the dinucleotide from other components, allowing for accurate quantification and further characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of CpG dinucleotides and their modified forms. cd-genomics.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating nucleotides based on their hydrophobicity. researchgate.net This method has been developed and validated for the analysis of 5'-nucleotides produced from the enzymatic hydrolysis of RNA, demonstrating excellent reproducibility and precision. researchgate.net

Capillary Electrophoresis (CE) offers high separation efficiency and speed for the analysis of charged molecules like CpG. researchgate.net CE can be used to analyze DNA methylation levels by separating bisulfite-converted DNA fragments, where methylated and unmethylated sequences exhibit different migration times. thermofisher.comrsc.org This technique has been successfully applied to determine genomic cytosine methylation levels in clinical samples with high accuracy and throughput. nih.gov

Table 2: High-Resolution Separation Techniques for Cytidylyl-(3'->5')-Guanosine

| Technique | Principle of Separation | Applications in CpG Research |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase. cd-genomics.com | Quantification of CpG and its metabolites, analysis of enzymatic hydrolysis products. researchgate.net |

| Capillary Electrophoresis (CE) | Differential migration in an electric field. researchgate.net | Analysis of DNA methylation patterns, separation of fluorescently labeled nucleotides. thermofisher.comnih.gov |

| Methylated DNA Immunoprecipitation (MeDIP) | Affinity enrichment using antibodies specific for 5-methylcytosine. nih.gov | Genome-wide methylation profiling, identification of methylated CpG islands. nih.gov |

| Methyl-CpG Binding Domain (MBD) Protein Capture | Affinity purification using MBD proteins that bind to methylated CpG. nih.govplos.org | Enrichment of methylated DNA for sequencing, analysis of methylation in specific genomic regions. plos.org |

Targeted Enzymatic Assays for Specific Interactions

Enzymatic assays are crucial for studying the functional aspects of cytidylyl-(3'->5')-guanosine, particularly its interactions with proteins and its role in signaling pathways. These assays often rely on the specific recognition and modification of CpG by enzymes.

A key interaction of CpG dinucleotides is with Toll-like receptor 9 (TLR9), an innate immune receptor that recognizes unmethylated CpG motifs common in bacterial and viral DNA. plos.orgnih.gov Assays to study this interaction are critical for understanding immune activation. Fluorescence correlation spectroscopy (FCS) and fluorescence cross-correlation spectroscopy (FCCS) have been used to study the binding of CpG DNA to TLR9 in live cells, revealing differences in binding affinity and stoichiometry between CpG and non-CpG DNA. plos.org Ligand-binding studies and co-localization experiments using immunofluorescence microscopy have shown that CpG DNA directly binds to TLR9 within endosomal compartments, initiating a signaling cascade. researchgate.netinvivogen.com

Enzymatic assays are also used to study the enzymes that metabolize cyclic dinucleotides. For instance, a sensitive enzymatic procedure has been developed for the determination of guanosine 3':5'-cyclic monophosphate (cyclic GMP), a related signaling molecule. nih.gov This assay involves the conversion of cyclic GMP to GMP by a phosphodiesterase, followed by a series of enzymatic reactions leading to a quantifiable signal. nih.gov Similar principles can be applied to develop assays for enzymes that act on cytidylyl-(3'->5')-guanosine.

Table 3: Enzymatic Assays for Investigating CpG Interactions

| Assay Type | Target Interaction | Key Findings |

| TLR9 Binding Assays | Interaction of CpG DNA with Toll-like receptor 9. plos.orgaai.org | CpG DNA binds directly to TLR9 with a lower dissociation constant compared to non-CpG DNA, leading to immune activation. plos.org |

| Phosphodiesterase (PDE) Activity Assays | Hydrolysis of the phosphodiester bond in cyclic dinucleotides. nih.govfrontiersin.org | Enables the quantification of enzyme activity and the screening of inhibitors. frontiersin.org |

| Methyltransferase Activity Assays | Transfer of a methyl group to the cytosine base of CpG. | Allows for the study of enzymes responsible for DNA methylation and their impact on gene expression. |

Computational and Bioinformatic Approaches for Dinucleotide Research

Computational and bioinformatic tools have become indispensable for studying cytidylyl-(3'->5')-guanosine, from predicting its structural properties to analyzing its distribution and function on a genomic scale.

Computer modeling studies have been employed to determine the binding modes of CpG and other dinucleotides to enzymes like ribonuclease T1. nih.gov These models can predict energetically favorable binding conformations and identify key amino acid residues involved in the interaction, providing a stereochemical explanation for enzyme specificity. nih.gov Molecular modeling has also been used to understand the sequence-specific recognition of CpG motifs by TLR9. aai.org

Bioinformatic approaches are essential for analyzing the vast amount of data generated by high-throughput sequencing methods used to study DNA methylation. researchgate.net These methods allow for the identification of CpG islands, which are regions with a high density of CpG sites, and the analysis of their methylation status in different biological contexts. nih.govrjdnmd.org Bioinformatic tools are used to process and analyze data from techniques like whole-genome bisulfite sequencing (WGBS) and reduced representation bisulfite sequencing (RRBS), enabling the identification of differentially methylated regions associated with various diseases, including cancer. researchgate.netbohrium.com Algorithms have been developed to detect CpG clusters and islands without prior assumptions about base composition, leading to more accurate annotations. researchgate.net

Table 4: Computational and Bioinformatic Approaches in CpG Research

| Approach | Application | Key Insights |

| Molecular Modeling | Predicting the 3D structure of CpG and its complexes with proteins. nih.govnih.gov | Elucidation of binding modes and specific interactions with enzymes and receptors. nih.gov |

| Bioinformatic Analysis of Sequencing Data | Identifying and analyzing CpG islands and methylation patterns from high-throughput sequencing. researchgate.netnih.govbohrium.com | Association of methylation patterns with gene expression, disease states, and developmental processes. nih.gov |

| Evolutionary Pathway Methods | Comparing synonymous and nonsynonymous substitution rates to detect natural selection, accounting for CpG hypermutability. oup.com | Distinguishing between mutational bias and selective pressures in gene evolution. oup.com |

Q & A

Q. Basic

- NMR spectroscopy : 1D/2D NMR (e.g., , -COSY) identifies phosphodiester connectivity and sugar puckering .

- Mass spectrometry : HRMS or LC-MS/MS confirms molecular weight and fragmentation patterns (e.g., m/z 3393.25-7 for CAS-registered analogs) .

- Enzymatic digestion : Exonucleases (e.g., snake venom phosphodiesterase) selectively cleave 3'→5' bonds, monitored via HPLC .

What advanced techniques resolve conformational dynamics of Cytidylyl-(3'→5')-guanosine in RNA complexes?

Q. Advanced

- Single-molecule FRET : Tracks real-time structural rearrangements in ribozymes or spliceosomes .

- Cryo-EM : Visualizes global/local RNA folding states in guanosine-binding pockets .

- Molecular dynamics (MD) simulations : Predicts intermediate states using force fields (e.g., AMBER) validated against NMR data .

How do researchers reconcile contradictory kinetic data in guanosine-binding studies?

Advanced

Discrepancies in binding rates (e.g., slow vs. accelerated kinetics) arise from:

- Helix stabilization : Adjacent helices (P9.0/P10) pre-organize the binding site, reducing activation energy .

- pH dependence : Near-neutral pH slows binding due to protonation states; use stopped-flow kinetics at varied pH .

- Mutagenesis : Replace conserved residues (e.g., G-binding pocket) to isolate rate-limiting steps .

What role does Cytidylyl-(3'→5')-guanosine play in RNA splicing specificity?

Advanced

In group I introns (e.g., Tetrahymena ribozyme), the 3'→5' linkage ensures:

- Splice site selection : Correct guanosine (3' splice site) binds faster due to adjacent helix stabilization, minimizing off-target cleavage .

- Kinetic proofreading : Slow binding allows rejection of non-cognate guanosine residues. Validate via pre-steady-state kinetics and ribozyme activity assays .

How is Cytidylyl-(3'→5')-guanosine detected and quantified in metabolomic studies?

Q. Basic

- LC-MS/MS : Multiple reaction monitoring (MRM) with transitions specific to m/z 367.19 (cGMP analogs) .

- Radioligand assays : Competitive binding using -cGMP or -GDP to quantify interactions with proteins (e.g., kinases) .

What methodologies characterize protein interactions with Cytidylyl-(3'→5')-guanosine derivatives?

Q. Advanced

- Isothermal titration calorimetry (ITC) : Measures binding affinity () and stoichiometry for GTPases or cyclic nucleotide receptors .

- Surface plasmon resonance (SPR) : Real-time kinetics (/) for guanylate cyclase or PDE interactions .

- X-ray crystallography : Resolves atomic contacts in GTP/GDP-binding pockets (e.g., KRASG12D studies) .

How is the thermodynamic stability of Cytidylyl-(3'→5')-guanosine assessed in RNA structures?

Q. Advanced

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.